1-(2-Ethoxybenzoyl)-1,4-diazepane
Overview
Description
1-(2-Ethoxybenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an ethoxybenzoyl group attached to the diazepane ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes involved in drug metabolism
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Compounds that inhibit enzymes involved in drug metabolism can affect a wide range of biochemical pathways . These enzymes play crucial roles in the metabolism and elimination of various endogenous and exogenous compounds, and their inhibition can lead to significant changes in these processes .
Result of Action
The inhibition of drug-metabolizing enzymes can have a wide range of effects, depending on the specific enzymes inhibited and the compounds they metabolize .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazoles, a class of compounds to which 1-(2-Ethoxybenzoyl)-1,4-diazepane is related, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzimidazole derivative .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. These hypotheses require experimental validation .
Preparation Methods
The synthesis of 1-(2-Ethoxybenzoyl)-1,4-diazepane typically involves the following steps:
Preparation of 2-Ethoxybenzoyl Chloride: This is achieved by reacting 2-ethoxybenzoic acid with thionyl chloride.
Formation of this compound: The 2-ethoxybenzoyl chloride is then reacted with 1,4-diazepane in the presence of a base such as pyridine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Ethoxybenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxybenzoyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Comparison with Similar Compounds
1-(2-Ethoxybenzoyl)-1,4-diazepane can be compared with other similar compounds, such as:
2-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Acetoxybenzoyl Chloride: Contains an acetoxy group, leading to different reactivity and applications.
2,6-Dimethoxybenzoyl Chloride: Has two methoxy groups, affecting its chemical properties and uses.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1,4-diazepan-1-yl-(2-ethoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-7-4-3-6-12(13)14(17)16-10-5-8-15-9-11-16/h3-4,6-7,15H,2,5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSHCIUKTDHFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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